molecular formula C12H8BrNO B2947802 2-[(1-Bromonaphthalen-2-yl)oxy]acetonitrile CAS No. 188751-61-3

2-[(1-Bromonaphthalen-2-yl)oxy]acetonitrile

Cat. No.: B2947802
CAS No.: 188751-61-3
M. Wt: 262.106
InChI Key: WHXAJTSNJRDSKK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Bromonaphthalen-2-yl)oxy]acetonitrile typically involves the reaction of 1-bromonaphthalene with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Bromonaphthalen-2-yl)oxy]acetonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The nitrile group can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include primary amines.

Scientific Research Applications

2-[(1-Bromonaphthalen-2-yl)oxy]acetonitrile is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein modifications.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1-Bromonaphthalen-2-yl)oxy]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromonaphthalene moiety can facilitate binding to hydrophobic pockets, while the nitrile group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Bromonaphthalen-2-yl)oxy]acetonitrile is unique due to the presence of both the bromonaphthalene and acetonitrile functionalities, which confer distinct reactivity and binding properties. This combination makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .

Properties

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO/c13-12-10-4-2-1-3-9(10)5-6-11(12)15-8-7-14/h1-6H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXAJTSNJRDSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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